(2R,3R)-2-methylpiperidine-3-carboxylic acid
Overview
Description
(2R,3R)-2-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a methyl group and a carboxylic acid group. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Functional Group Introduction: The methyl group and carboxylic acid group are introduced through a series of reactions, such as alkylation and carboxylation. These reactions require specific reagents and conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution or asymmetric synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like enantioselective catalysis and biocatalysis are often employed to achieve high yields and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methyl group or other substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2R,3R)-2-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-methylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-methylpiperidine-3-carboxylic acid: The enantiomer of (2R,3R)-2-methylpiperidine-3-carboxylic acid, with different stereochemistry.
Piperidine-3-carboxylic acid: A similar compound lacking the methyl group, used in various chemical syntheses.
2-methylpiperidine: A related compound without the carboxylic acid group, used as a precursor in organic synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chirality and the presence of both a methyl group and a carboxylic acid group make it a versatile intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Properties
IUPAC Name |
(2R,3R)-2-methylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPBIIDJCWFFN-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236192 | |
Record name | rel-(2R,3R)-2-Methyl-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110287-65-5 | |
Record name | rel-(2R,3R)-2-Methyl-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110287-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3R)-2-Methyl-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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